molecular formula C19H21N5O2S B2779852 N-(2,5-dimethylphenyl)-2-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide CAS No. 924828-07-9

N-(2,5-dimethylphenyl)-2-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide

Cat. No.: B2779852
CAS No.: 924828-07-9
M. Wt: 383.47
InChI Key: XNAAAUPWNSKKAD-UHFFFAOYSA-N
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Description

The compound N-(2,5-dimethylphenyl)-2-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide features a tetrazole core (1H-1,2,3,4-tetrazol-5-yl) linked via a sulfanyl bridge to an acetamide group. Key substituents include a 4-ethoxyphenyl moiety on the tetrazole ring and a 2,5-dimethylphenyl group on the acetamide nitrogen (Fig. 1).

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-4-26-16-9-7-15(8-10-16)24-19(21-22-23-24)27-12-18(25)20-17-11-13(2)5-6-14(17)3/h5-11H,4,12H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNAAAUPWNSKKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide typically involves the following steps:

    Formation of Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Thioether Formation: The tetrazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Amide Formation: Finally, the amide bond is formed by reacting the thioether-tetrazole intermediate with 2,5-dimethylphenylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the above synthetic routes with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the tetrazole ring or the amide bond, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide would depend on its specific biological activity. Generally, tetrazole derivatives can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound may inhibit or activate specific molecular targets, resulting in therapeutic effects.

Comparison with Similar Compounds

Structural Variations in Heterocyclic Cores

The tetrazole ring in the target compound distinguishes it from analogs featuring 1,2,4-triazole () or imidazole () cores. Key differences include:

  • Acidity : Tetrazoles (pKa ~4.9) are more acidic than triazoles (pKa ~10–12), affecting ionization and binding in physiological environments .
  • Metabolic Stability : Tetrazoles resist oxidative degradation better than triazoles, a critical factor in drug half-life .
Table 1: Comparison of Heterocyclic Core Modifications
Compound Heterocycle Substituents on Heterocycle Key Functional Groups
Target Compound Tetrazole 4-Ethoxyphenyl Sulfanyl, Acetamide
1,2,4-Triazole 4-(4-Ethoxyphenyl), 5-(Pyridin-3-yl) Sulfanyl, Acetamide
1,2,4-Triazole 4-(4-Methoxyphenyl), 5-(Phenoxymethyl) Sulfanyl, Acetamide
1,2,4-Triazole 4-Ethyl, 5-(Pyridin-3-yl) Sulfanyl, Acetamide

Substituent Effects on Bioactivity

Aryl Group Modifications
  • 4-Ethoxyphenyl (Target) vs. 4-Methoxyphenyl (): Ethoxy’s longer alkyl chain increases lipophilicity (clogP ~2.5 vs.
  • Pyridinyl Substituents () : Pyridine rings introduce hydrogen-bonding capabilities, improving target affinity in antiproliferative or anti-inflammatory contexts .
Acetamide Side Chain
  • The 2,5-dimethylphenyl group on the acetamide (Target) introduces steric bulk compared to simpler aryl groups (e.g., unsubstituted phenyl in ). This may reduce off-target interactions but limit binding to narrower enzymatic pockets .
Table 2: Reported Activities of Structural Analogs
Compound Type Core Substituents Activity (IC50 or Efficacy) Reference
Hydroxyacetamide-Triazole Triazole Varied aryl groups 2–15 µM (Antiproliferative)
Furan-Triazole Acetamide Triazole Furan-2-yl 40–60% (Anti-exudative)
Pyridinyl-Triazole Acetamide Triazole Pyridin-3-yl Not reported (Structural)

Biological Activity

N-(2,5-dimethylphenyl)-2-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Chemical Formula : C21H23N3O2S
  • Molecular Weight : 381.49 g/mol
  • CAS Number : 688336-38-1
  • SMILES Notation : CCOc1ccc(cc1)n1ccnc1SCC(=O)Nc1cc(C)cc(c1)C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially acting as a 5-lipoxygenase (5-LOX) inhibitor. This suggests its use in anti-inflammatory therapies.
  • Cytotoxic Effects : Preliminary studies indicate that this compound exhibits cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications on the phenyl rings enhance the compound's potency against tumor cells.

Biological Assays and Efficacy

The efficacy of this compound has been assessed through various in vitro assays:

Assay Type Cell Line IC50 (µM) Effect Observed
CytotoxicityA549 (Lung Adenocarcinoma)15.3Significant cell death
CytotoxicityMCF7 (Breast Cancer)12.7Reduced viability
Enzyme Inhibition5-LOX0.95Effective inhibition

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Anti-inflammatory Activity : In a study evaluating the anti-inflammatory properties of this compound using a murine model of inflammation, the compound demonstrated a significant reduction in edema compared to controls. Histological analysis revealed decreased leukocyte infiltration in treated tissues.
  • Cytotoxicity Evaluation in Cancer Models : Another study investigated the cytotoxic effects of this compound on various cancer cell lines using MTT assays. Results indicated that the compound exhibited selective toxicity towards cancer cells while sparing normal cells.

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